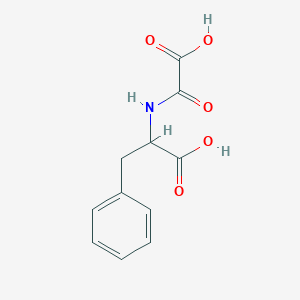

2-(Carboxyformamido)-3-phenylpropanoic acid

Description

2-(Carboxyformamido)-3-phenylpropanoic acid (CFPPA) is a chiral α-amino acid derivative characterized by a phenyl group at the β-position and a carboxyformamido (-CONHCOOH) substituent at the α-position. Its (R)-enantiomer has been identified as a potent inhibitor of Factor Inhibiting HIF (FIH), an enzyme involved in oxygen-sensing pathways. Studies demonstrate that the (R)-enantiomer exhibits significant inhibitory activity against FIH, while the (S)-enantiomer is inactive . CFPPA’s esterified derivatives, such as cell-penetrating prodrugs, enhance bioavailability and enable in vivo applications .

Properties

IUPAC Name |

2-(oxaloamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c13-9(11(16)17)12-8(10(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQWGBCNOHBNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxyformamido)-3-phenylpropanoic acid typically involves the amidation of carboxylic acids. One common method is the reaction of a carboxylic acid derivative with an amine under catalytic conditions. For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst can result in high yields of the desired amide product .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using cost-effective and scalable catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Methods such as the use of formylpyrrolidine (FPyr) as a Lewis base catalyst have been shown to be efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-(Carboxyformamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be used as a precursor for various chemical reactions, including oxidation and reduction processes, which can convert it into corresponding alcohols or amines.

Biological Studies

Research has indicated that 2-(Carboxyformamido)-3-phenylpropanoic acid may possess biological activities that warrant further investigation. Its interactions with biomolecules are being studied to understand its potential roles in cellular processes and pathways.

Medicinal Chemistry

Ongoing research is focused on exploring the therapeutic applications of this compound. It has been suggested that it may play a role in drug development, particularly in targeting specific biological pathways related to diseases.

Industrial Applications

In the industrial sector, this compound is utilized in producing polymers and pharmaceuticals. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes.

A study investigating the biological activity of this compound revealed potential inhibitory effects on specific enzymes involved in metabolic pathways. This research highlighted the compound's ability to interact with key biomolecules, suggesting implications for metabolic regulation and therapeutic interventions.

Case Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis of this compound using alternative catalytic methods. The study demonstrated improved yields and purity levels through modifications in reaction conditions and catalyst selection, paving the way for more efficient production processes.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for various chemical reactions |

| Biological Studies | Investigating interactions with biomolecules |

| Medicinal Chemistry | Potential role in drug development and therapeutic applications |

| Industrial Applications | Used in producing polymers and pharmaceuticals |

Mechanism of Action

2-(Carboxyformamido)-3-phenylpropanoic acid: shares similarities with other carboxylic acid derivatives, such as 2,5-furandicarboxylic acid and aminocaproic acid

Uniqueness: The presence of the carboxyformamido group and the phenylpropanoic acid backbone gives it unique chemical and biological properties compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CFPPA belongs to a broader class of 3-phenylpropanoic acid derivatives. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and biological activities.

Sulfonamide Derivatives

Key Findings :

- Sulfonamide derivatives exhibit enhanced crystallinity and stability compared to CFPPA due to bulky aromatic substituents .

- Halogenation (e.g., Cl, F) in sulfonamide analogs improves binding affinity to hydrophobic enzyme pockets .

Halogenated and Amino Acid Derivatives

Key Findings :

- Chlorination at the α-position (e.g., 2-chloro-3-phenylpropanoic acid) reduces solubility but enhances reactivity in nucleophilic substitutions .

- Amino-substituted derivatives (e.g., (2R)-2-amino-3-phenylpropanoic acid) serve as precursors for peptidomimetics due to their chiral centers .

Bulky Substituent Derivatives

Key Findings :

- Bulky substituents (e.g., adamantyl) increase metabolic stability but reduce aqueous solubility .

- Tricyclic derivatives exhibit conformational rigidity, making them candidates for selective enzyme targeting .

Metabolite Analogs

Key Findings :

- Long-chain acylated derivatives (e.g., linoleoyl-CFPPA) are associated with lipid metabolism and N-acylamide signaling pathways .

Biological Activity

2-(Carboxyformamido)-3-phenylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- IUPAC Name : this compound

- Molecular Weight : 220.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. Research indicates that this compound may inhibit certain enzymes, enhancing the efficacy of other therapeutic agents.

Enzyme Inhibition

One notable study investigated the compound's role as a potential inhibitor for the enzyme CYP26A1, which is involved in retinoic acid metabolism. The results indicated that derivatives of this compound could effectively block the breakdown of all-trans retinoic acid (ATRA), promoting differentiation in cancer cells such as NB4 cells at concentrations as low as 0.5 μM .

Anticancer Properties

Recent investigations into the anticancer properties of this compound have shown promising results. In vitro studies demonstrated that this compound exhibits potent activity against various cancer cell lines by modulating pathways associated with cell proliferation and apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| LNCaP (Prostate) | 0.08 | PSMA inhibition |

| NB4 (Leukemia) | 0.5 | ATRA metabolism inhibition |

| MCF-7 (Breast) | 1.2 | Induction of apoptosis |

Study on Prostate Cancer

In a study focusing on prostate cancer, researchers synthesized several ligands based on the structure of this compound. The most potent ligand exhibited Ki values ranging from 0.08 nM to 8.98 nM against prostate-specific membrane antigen (PSMA), indicating strong binding affinity and potential for targeted therapy .

Molecular Docking Studies

Molecular docking simulations further elucidated the binding interactions between this compound and its target enzymes. These studies revealed that the compound forms stable complexes with active sites, suggesting a mechanism for its inhibitory effects on cancer cell growth .

Toxicity and Safety Profile

In silico toxicity predictions have classified derivatives of this compound as likely non-carcinogenic and non-genotoxic, providing a favorable safety profile for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(Carboxyformamido)-3-phenylpropanoic acid?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-phenylpropanoic acid derivatives and carboxyformamido precursors. Standard methods include using coupling agents like EDC/HOBt or DCC in anhydrous DCM/DMF under inert atmosphere. For example, structural analogs (e.g., TLR3 inhibitors) are synthesized by reacting benzo[b]thiophene-2-carboxamido chlorides with 3-phenylpropanoic acid scaffolds . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.

Q. How can researchers optimize the purity of this compound using chromatographic techniques?

- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phases like acetonitrile/water (0.1% TFA) is effective. Purity ≥98% (as in TLR3 inhibitors) can be achieved with gradient elution (e.g., 10–90% acetonitrile over 20 minutes). Analytical TLC (silica GF254, visualized under UV) is recommended for intermediate monitoring .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the phenyl protons (δ 7.2–7.4 ppm), carboxyformamido NH (δ 8.1–8.3 ppm), and propanoic acid COOH (δ 12.5 ppm). 13C peaks for carbonyl groups appear at δ 170–175 ppm .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- HRMS : Use ESI+ to verify molecular ion peaks (e.g., [M+H]+ for C11H12N2O4: calculated 261.0875) .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

- Methodological Answer : Contradictions in unit cell parameters or electron density maps may arise from disorder or twinning. Employ SHELXL for refinement, using TWIN and BASF commands to model twinning. For disordered regions, apply PART and SUMP constraints. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve accuracy .

Q. What strategies validate the enantiomeric purity of this compound analogs?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers. Compare retention times with standards .

- Optical Rotation : Measure specific rotation (e.g., [α]25D = −155.09° for (S)-enantiomers) and correlate with literature values .

- NMR Chiral Shift Reagents : Eu(hfc)3 induces distinct splitting of enantiomeric proton signals .

Q. Which in vitro assays are suitable for evaluating TLR3 inhibitory activity of this compound?

- Methodological Answer :

- dsRNA Binding Assay : Use surface plasmon resonance (SPR) to measure affinity between the compound and TLR3-dsRNA complexes .

- Luciferase Reporter Assay : Transfect HEK293 cells with TLR3 and NF-κB-luc plasmids. Treat with poly(I:C) (TLR3 agonist) and measure luciferase inhibition (IC50 typically <10 μM for active analogs) .

Q. How do researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Variability may stem from stereochemical impurities or assay conditions. Perform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.